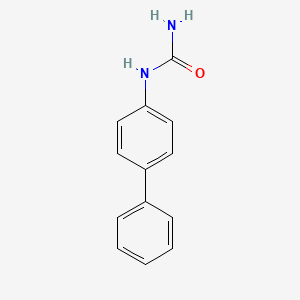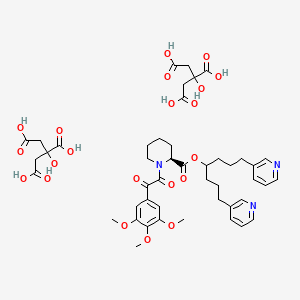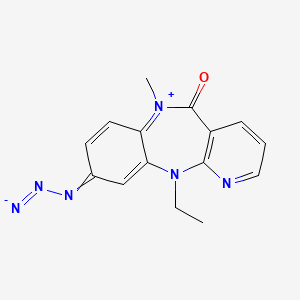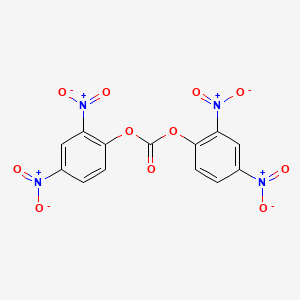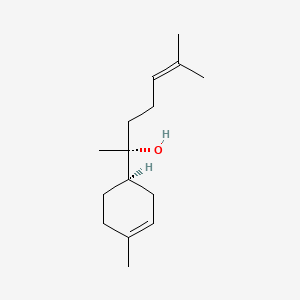
Anandamide
Descripción general
Descripción
La anandamida, también conocida como N-araquidonoiletanolamina, es un neurotransmisor de ácidos grasos derivado del ácido araquidónico. Es parte del sistema endocannabinoide y fue descubierto por primera vez en 1992 por Raphael Mechoulam y su equipo. El nombre "anandamida" proviene de la palabra sánscrita "ananda", que significa "dicha" o "alegría", reflejando su papel en la promoción de sentimientos de felicidad y bienestar . La anandamida interactúa con los receptores cannabinoides en el cerebro, de manera similar al compuesto psicoactivo tetrahidrocannabinol que se encuentra en el cannabis .
Aplicaciones Científicas De Investigación
La anandamida tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La anandamida ejerce sus efectos uniéndose a los receptores cannabinoides, principalmente CB1 y CB2, ubicados en el sistema nervioso central y los tejidos periféricos, respectivamente . Al unirse, la anandamida activa las vías de señalización de proteínas G, lo que lleva a diversas respuestas biológicas, incluida la modulación de la liberación de neurotransmisores, la percepción del dolor y la función inmunitaria . La anandamida también interactúa con el receptor vaniloide TRPV1, contribuyendo a su papel en la modulación del dolor .
Compuestos similares:
2-Araquidonoilglicerol (2-AG): Otro endocannabinoide que interactúa con los receptores cannabinoides pero difiere en su estructura química y vías de síntesis.
Tetrahidrocannabinol (THC): Un cannabinoide de origen vegetal que se encuentra en el cannabis que comparte interacciones receptoras similares con la anandamida, pero tiene un origen y una estructura diferentes.
Singularidad de la anandamida: La anandamida es única debido a su origen endógeno y su función como neurotransmisor natural en el cuerpo humano. A diferencia del tetrahidrocannabinol, que es exógeno, la anandamida se produce dentro del cuerpo y juega un papel crucial en el mantenimiento de la homeostasis a través del sistema endocannabinoide .
Análisis Bioquímico
Biochemical Properties
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It interacts with a number of enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are the fatty acid amide hydrolase (FAAH) enzyme, which converts this compound into ethanolamine and arachidonic acid .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism . It is known to be involved in sleeping and eating patterns as well as pleasure enhancement and pain relief .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily activates cannabinoid and vanilloid receptors, initiating a number of biological pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its in vivo concentration is maintained through the relative rates of synthesis and degradation . It also has a less common storage system, designed to meet high demand on short notice .
Metabolic Pathways
This compound is involved in the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid . It interacts with enzymes and cofactors in this metabolic pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La anandamida se sintetiza mediante la conversión enzimática de la N-araquidonoilfosfatidiletanolamina. Este proceso involucra la acción de la fosfolipasa D, que libera anandamida de su precursor . La síntesis se puede llevar a cabo in vitro utilizando enzimas aisladas o in vivo dentro de sistemas biológicos.
Métodos de producción industrial: La producción industrial de anandamida generalmente implica la extracción y purificación de tejidos biológicos, como los cerebros de animales, donde está presente de forma natural. Las técnicas avanzadas como la cromatografía líquida de alta resolución se utilizan para aislar y purificar la anandamida de mezclas biológicas complejas .
Análisis De Reacciones Químicas
Tipos de reacciones: La anandamida se somete a varias reacciones químicas, incluyendo:
Reactivos y condiciones comunes:
Oxidación: Ciclooxigenasa-2 y otras enzimas oxidativas.
Hidrólisis: Hidrolasa de amida de ácido graso en condiciones fisiológicas.
Productos principales:
Oxidación: Etanolamidas de prostaglandina.
Hidrólisis: Ácido araquidónico y etanolamina.
Comparación Con Compuestos Similares
2-Arachidonoylglycerol (2-AG): Another endocannabinoid that interacts with cannabinoid receptors but differs in its chemical structure and synthesis pathways.
Tetrahydrocannabinol (THC): A plant-derived cannabinoid found in cannabis that shares similar receptor interactions with anandamide but has a different origin and structure.
Uniqueness of this compound: this compound is unique due to its endogenous origin and its role as a naturally occurring neurotransmitter in the human body. Unlike tetrahydrocannabinol, which is exogenous, this compound is produced within the body and plays a crucial role in maintaining homeostasis through the endocannabinoid system .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-68-8 | |
| Record name | Anandamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anandamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anandamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANANDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anandamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Arachidonylethanolamide?
A1: Arachidonylethanolamide primarily acts as an agonist at cannabinoid receptors, specifically the CB1 receptor found predominantly in the central nervous system and the CB2 receptor found primarily in the peripheral nervous system and immune cells. [, , ]
Q2: How does Arachidonylethanolamide binding to CB1 receptors affect neuronal activity?
A2: Arachidonylethanolamide binding to presynaptic CB1 receptors inhibits the release of neurotransmitters like GABA and glutamate, thereby modulating synaptic transmission and neuronal excitability. []
Q3: Does Arachidonylethanolamide interact with targets other than cannabinoid receptors?
A3: Yes, research suggests Arachidonylethanolamide can also interact with vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception, and potentially with 5-hydroxytryptamine (5-HT) receptors. [, ]
Q4: What are the downstream effects of Arachidonylethanolamide binding to its targets?
A4: Arachidonylethanolamide exerts a variety of effects, including modulation of pain perception, appetite regulation, influence on mood and anxiety, and potential roles in learning and memory. [, ]
Q5: What is the molecular formula and weight of Arachidonylethanolamide?
A5: The molecular formula of Arachidonylethanolamide is C22H37NO2, and its molecular weight is 347.53 g/mol.
Q6: Is there spectroscopic data available for Arachidonylethanolamide?
A6: Yes, Arachidonylethanolamide has been characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and identify characteristic peaks. []
Q7: How stable is Arachidonylethanolamide under different conditions?
A7: Arachidonylethanolamide is susceptible to degradation by enzymes like Fatty Acid Amide Hydrolase (FAAH). Its stability can be affected by factors like temperature, pH, and the presence of enzymes or oxidizing agents. [, ]
Q8: Are there strategies to enhance the stability of Arachidonylethanolamide?
A8: Researchers have explored using techniques like encapsulation in liposomes or nanoparticles, complexation with cyclodextrins, and the development of more stable analogues to improve Arachidonylethanolamide stability. []
Q9: What is the role of the arachidonoyl tail in Arachidonylethanolamide's activity?
A10: The arachidonoyl tail, with its specific length and unsaturation pattern, is crucial for Arachidonylethanolamide's interaction with cannabinoid receptors. Replacing it with other fatty acid tails generally results in reduced affinity. []
Q10: Have researchers developed Arachidonylethanolamide analogues with improved properties?
A11: Yes, several Arachidonylethanolamide analogues, such as (R)-methanandamide, have been synthesized to enhance metabolic stability, increase potency, or improve selectivity for specific cannabinoid receptor subtypes. [, , ]
Q11: How does the formulation of Arachidonylethanolamide impact its stability and delivery?
A12: The choice of solvent, excipients, and delivery system (e.g., solutions, emulsions, nanoparticles) can significantly influence Arachidonylethanolamide stability, solubility, and its ability to reach target tissues. []
Q12: How is Arachidonylethanolamide metabolized in the body?
A13: Arachidonylethanolamide is primarily metabolized by FAAH, which hydrolyzes it into arachidonic acid and ethanolamine. Other enzymes, like cyclooxygenase-2 (COX-2), can also contribute to its metabolism. [, , ]
Q13: What is the duration of action of Arachidonylethanolamide?
A14: Arachidonylethanolamide has a relatively short duration of action due to its rapid enzymatic degradation. This necessitates the development of strategies to prolong its effects for therapeutic applications. [, ]
Q14: What are some in vitro models used to study Arachidonylethanolamide's effects?
A15: Cell lines expressing cannabinoid receptors, such as N18TG2 neuroblastoma cells, are used to investigate Arachidonylethanolamide's effects on signaling pathways, receptor binding, and cellular responses. [, ]
Q15: What animal models have been employed to study Arachidonylethanolamide's effects?
A16: Rodent models have been widely used to explore Arachidonylethanolamide's effects on pain, anxiety, motor activity, and other physiological processes. [, , ]
Q16: What is known about the toxicity profile of Arachidonylethanolamide?
A16: While Arachidonylethanolamide is generally well-tolerated in preclinical studies, further research is needed to fully characterize its potential toxicity and long-term effects in humans.
Q17: What strategies are being explored to improve Arachidonylethanolamide delivery to target tissues?
A18: Researchers are investigating targeted drug delivery systems, such as nanoparticles conjugated with ligands specific to receptors on target cells, to enhance Arachidonylethanolamide delivery and minimize off-target effects. []
Q18: What analytical techniques are commonly employed to quantify Arachidonylethanolamide levels?
A19: Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific technique widely used for quantifying Arachidonylethanolamide and other endocannabinoids in biological samples. [, ]
Q19: What resources are available to facilitate research on Arachidonylethanolamide?
A19: Public databases like PubChem and ChEMBL provide information on Arachidonylethanolamide's chemical properties, while resources like the International Cannabinoid Research Society (ICRS) foster collaboration and knowledge sharing among scientists in the field.
Q20: When was Arachidonylethanolamide first discovered?
A21: Arachidonylethanolamide was first isolated and characterized from porcine brain in 1992 by Raphael Mechoulam and his team. []
Q21: What are some key milestones in the research on Arachidonylethanolamide?
A21: Key milestones include the discovery of Arachidonylethanolamide as an endogenous cannabinoid receptor ligand, the identification of FAAH as its primary metabolizing enzyme, and the development of potent and selective inhibitors of FAAH.
Q22: What other research areas intersect with the study of Arachidonylethanolamide?
A22: Research on Arachidonylethanolamide intersects with fields like neuroscience, immunology, pain research, and drug discovery, fostering collaborations and leading to a more comprehensive understanding of its physiological and therapeutic potential.
Q23: How does Arachidonylethanolamide affect intestinal motility?
A24: Arachidonylethanolamide inhibits intestinal motility in mice by activating CB1 receptors, as evidenced by the ability of the CB1 antagonist SR141716A to prevent this effect. []
Q24: What is the role of Arachidonylethanolamide in the context of alcohol-related behaviors?
A25: Research suggests that chronic alcohol consumption can lead to downregulation of CB1 receptor function, potentially due to persistent stimulation by increased levels of endocannabinoids like Arachidonylethanolamide. This highlights the complex interplay between the endocannabinoid system and alcohol's effects on the brain. []
Q25: Can Arachidonylethanolamide influence immune function?
A26: Studies using mouse splenocytes indicate that Arachidonylethanolamide might modulate immune responses, although its effects appear to be less pronounced than those of 2-arachidonoylglycerol. []
Q26: Does Arachidonylethanolamide play a role in sperm function?
A27: Research in sea urchins suggests that Arachidonylethanolamide can inhibit sperm fertilizing capacity by blocking the acrosome reaction, a crucial step in fertilization. This effect appears to be mediated through cannabinoid receptors present on sperm cells. []
Q27: Can Arachidonylethanolamide influence intraocular pressure?
A28: Studies in rabbits have shown that topical application of Arachidonylethanolamide can decrease intraocular pressure, suggesting its potential as a therapeutic target for glaucoma. [, ]
Q28: How does Arachidonylethanolamide compare to other putative endocannabinoids in terms of stability and effects on intraocular pressure?
A29: Noladin ether, another putative endocannabinoid, exhibits greater enzymatic stability compared to Arachidonylethanolamide and 2-arachidonoylglycerol in ocular tissues. This difference in stability might contribute to their distinct effects on intraocular pressure. []
Q29: What is the significance of Arachidonylethanolamide in the context of clinical endocannabinoid deficiency?
A30: The clinical endocannabinoid deficiency theory proposes that conditions like migraine, fibromyalgia, and irritable bowel syndrome might arise from an underlying deficiency in endocannabinoid tone, which includes levels of Arachidonylethanolamide and 2-arachidonoylglycerol. This theory suggests that restoring endocannabinoid tone could have therapeutic benefits in these conditions. []
Q30: Does Arachidonylethanolamide play a role in glioma cell death?
A31: Research indicates that Arachidonylethanolamide can induce apoptosis (programmed cell death) in glioma cells, primarily through its interaction with the vanilloid receptor 1 (TRPV1). This finding highlights a potential avenue for developing novel glioma therapies. []
Q31: How do levels of Arachidonylethanolamide differ in CB1 knockout mice?
A32: Studies using CB1 knockout mice have revealed lower levels of Arachidonylethanolamide in specific brain regions, suggesting a potential regulatory relationship between CB1 receptor activity and Arachidonylethanolamide biosynthesis. []
Q32: Can Arachidonylethanolamide affect the activity of cytochrome P450 enzymes?
A33: Studies in rats have demonstrated that repeated administration of (R)-(+)-meththis compound, a synthetic analogue of Arachidonylethanolamide, can inhibit the activity of the cytochrome P450 enzyme CYP2D2, indicating potential drug-drug interactions. [, ]
Q33: What is the role of astrocytes in Arachidonylethanolamide production?
A34: Research has shown that astrocytes, a type of glial cell in the brain, can produce Arachidonylethanolamide and other acylethanolamides, suggesting a potential role for these cells in regulating endocannabinoid signaling. []
Q34: How does Arachidonylethanolamide contribute to our understanding of membrane signaling?
A35: Arachidonylethanolamide's ability to interact with both cannabinoid receptors and membrane lipids highlights the intricate relationship between these components in cellular signaling. Its study provides insights into the dynamic nature of membrane structure and function. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

